Carbonylhydridotris(triphenylphosphine)rhodium(I) (CAS: 17185-29-4), commonly denoted as RhH(CO)(PPh3)3, is a premium square-planar Rh(I) homogeneous catalyst fundamentally established as the active species for the hydroformylation of terminal alkenes. Unlike simple rhodium salts or halide-coordinated complexes, this pre-formed complex features both hydride and carbonyl ligands alongside three triphenylphosphine groups, allowing it to immediately enter the catalytic cycle without harsh syngas pre-activation [1]. For industrial and laboratory buyers, procuring this exact compound ensures highly reproducible, low-pressure carbonylation kinetics, making it the definitive benchmark for synthesizing linear aldehydes with exceptional regioselectivity [2].
Substituting RhH(CO)(PPh3)3 with legacy cobalt catalysts like Co2(CO)8 introduces severe process liabilities, specifically the requirement for extreme pressures (>20 MPa) and temperatures (>150 °C) that necessitate expensive high-pressure reactor infrastructure [1]. Conversely, attempting to use the closely related Wilkinson's catalyst (RhCl(PPh3)3) for hydroformylation fails because the strongly bound chloride ligand inhibits the necessary carbon monoxide coordination and hydride transfer steps, rendering it largely inactive for carbonylation[2]. Even substituting with unligated rhodium precursors like Rh(acac)(CO)2 requires the precise, in-situ addition of excess phosphine ligands and a syngas-driven induction period, which introduces batch-to-batch kinetic variability and complicates continuous-flow operations [1].
One of the most significant procurement advantages of RhH(CO)(PPh3)3 is its ability to drive hydroformylation under exceptionally mild conditions. While industrial cobalt-based catalysts like Co2(CO)8 require harsh environments to maintain the active catalytic species, RhH(CO)(PPh3)3 operates efficiently at ambient to moderate conditions [1]. This drastic reduction in required syngas pressure lowers capital expenditure by eliminating the need for specialized high-pressure autoclaves.
| Evidence Dimension | Hydroformylation operating conditions |
| Target Compound Data | <100 °C and 0.1–5 MPa syngas pressure |
| Comparator Or Baseline | Co2(CO)8 (>180 °C and ~20 MPa syngas pressure) |
| Quantified Difference | >15 MPa reduction in required pressure and >80 °C reduction in temperature |
| Conditions | Standard terminal alkene hydroformylation |
Allows hydroformylation to be conducted in standard low-pressure chemical reactors, significantly lowering capital equipment costs and operational hazards.
For applications requiring high yields of linear aldehydes (e.g., plasticizer or surfactant precursors), RhH(CO)(PPh3)3 provides unparalleled regiocontrol compared to baseline cobalt systems. At ambient conditions (25 °C, 1 atm), RhH(CO)(PPh3)3 can achieve a linear-to-branched (l:b) ratio of approximately 20:1 for alk-1-enes[1]. In contrast, standard unmodified cobalt catalysts typically yield much lower ratios, heavily favoring mixed isomers. This high regioselectivity minimizes the formation of unwanted branched byproducts.
| Evidence Dimension | Linear-to-branched (l:b) aldehyde ratio |
| Target Compound Data | ~20:1 l:b ratio at 25 °C and 1 atm |
| Comparator Or Baseline | Standard Co2(CO)8 (typically 3:1 to 4:1 l:b ratio) |
| Quantified Difference | Up to 5x higher linear aldehyde selectivity |
| Conditions | Hydroformylation of alk-1-enes at 25 °C |
Maximizes the yield of high-value linear aldehydes, directly reducing downstream separation costs and chemical waste.
When utilizing Rh(acac)(CO)2 as a hydroformylation precursor, the system requires the addition of excess triphenylphosphine and an induction period under syngas pressure to generate the active hydridocarbonyl species in situ. Procuring pre-formed RhH(CO)(PPh3)3 bypasses this activation phase entirely, as the critical Rh-H and Rh-CO bonds are already established [1]. This guarantees immediate catalytic turnover and precise 1:3 rhodium-to-phosphine stoichiometry without relying on equilibrium-driven in-situ formation.
| Evidence Dimension | Catalyst induction and active species formation |
| Target Compound Data | Immediate catalytic turnover (pre-formed active species) |
| Comparator Or Baseline | Rh(acac)(CO)2 + PPh3 (requires syngas-driven induction period) |
| Quantified Difference | Elimination of the in-situ activation phase and stoichiometric uncertainty |
| Conditions | Batch or continuous-flow hydroformylation at <100 °C |
Provides highly reproducible reaction kinetics from t=0, which is critical for continuous-flow pharmaceutical intermediate synthesis and precise kinetic modeling.
A common procurement error is the interchange of RhH(CO)(PPh3)3 with Wilkinson's catalyst (RhCl(PPh3)3). While structurally similar, the presence of the chloride ligand in Wilkinson's catalyst strongly inhibits carbon monoxide insertion and hydride transfer [1]. Consequently, RhCl(PPh3)3 is highly effective for hydrogenations but exhibits negligible activity for hydroformylation under standard conditions. RhH(CO)(PPh3)3 is specifically engineered with a labile hydride and CO ligand to facilitate the hydroformylation catalytic cycle.
| Evidence Dimension | Hydroformylation catalytic activity |
| Target Compound Data | Highly active (TOF >150 h^-1 under mild conditions) |
| Comparator Or Baseline | RhCl(PPh3)3 (Negligible hydroformylation activity) |
| Quantified Difference | Orders of magnitude higher turnover frequency for carbonylation |
| Conditions | Standard syngas exposure (CO/H2) |
Prevents costly procurement mistakes by ensuring the correct Rh(I) complex is selected specifically for carbonylation rather than hydrogenation workflows.
Directly leveraging its ability to operate at <5 MPa syngas pressure and <100 °C, RhH(CO)(PPh3)3 is the premier choice for the synthesis of linear aldehydes from terminal alkenes. It allows facilities to bypass the massive capital costs associated with the >20 MPa high-pressure reactors required for legacy cobalt catalysts, while simultaneously delivering superior linear-to-branched regioselectivity [1].
Because RhH(CO)(PPh3)3 is a pre-formed active species that eliminates the syngas induction period required by precursors like Rh(acac)(CO)2, it is highly suited for continuous-flow microreactor systems. Its immediate catalytic turnover ensures stable, predictable reaction kinetics from the moment the reagents mix, which is essential for maintaining tight quality control in pharmaceutical intermediate production[2].
In advanced catalytic research, RhH(CO)(PPh3)3 serves as the universal baseline for evaluating new phosphine, phosphite, or polymer-supported ligands. Because its baseline regioselectivity (e.g., ~2.7 n/i ratio at 50 °C) and turnover frequencies are exhaustively documented, researchers procure this exact compound to provide a reliable, quantitative control when validating the performance of experimental hydroformylation systems [2].
Acute Toxic;Irritant